Bienvenue dans la boutique en ligne BenchChem!

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Temozolomide synthesis Process chemistry Antitumor drug manufacturing

Critical Temozolomide intermediate with precise N1-methylcarbamoyl/5-amino substitution enabling high-yield cyclization (80% from AICA base). Also supplied as fully characterized Reference Standard (Temozolomide Impurity 4) compliant with USP/EP guidelines for ANDA analytical validation. Serves as cell-permeable AICAR precursor for de novo purine biosynthesis and AMPK signaling studies. Documented NOS oxygenase binding (Kd 4.47 μM) provides quantitative SAR baseline. Choose this ≥98% purity compound for process optimization, impurity quantification, or metabolic pathway research.

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
CAS No. 188612-53-5
Cat. No. B104433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
CAS188612-53-5
Molecular FormulaC6H9N5O2
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCNC(=O)N1C=NC(=C1N)C(=O)N
InChIInChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)
InChIKeyAGQNTADHDRGUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (CAS 188612-53-5) for Temozolomide Synthesis and Purine Research


5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide (C6H9N5O2, MW 183.17) is a substituted imidazole carboxamide derivative. It serves as a critical intermediate in the industrial synthesis of the antitumor drug Temozolomide [1] and functions as a precursor to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a central metabolite in de novo purine biosynthesis . The compound is also characterized as Temozolomide Impurity 4 and is supplied as a reference standard for analytical method validation in pharmaceutical quality control .

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide: Why Imidazole Carboxamide Analogs Cannot Replace This Specific Intermediate


Generic imidazole carboxamides lack the precise N1-methylcarbamoyl and 5-amino substitution pattern required for the sequential diazotization and cyclization steps in Temozolomide synthesis [1]. Substituting with 5-aminoimidazole-4-carboxamide (AICA) or other imidazole derivatives leads to different reaction pathways, formation of undesired byproducts (e.g., 2-azahypoxanthine), or requires hazardous reagents like methyl isocyanate [2]. Furthermore, this specific substitution pattern dictates its recognition by hypoxanthine-guanine phosphoribosyltransferase (HPRT1) for conversion to AICAR, a property not shared by closely related carboxamides .

Quantitative Differentiation Evidence for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide


Temozolomide Synthetic Yield: 45% Conversion from This Intermediate Under Defined Conditions

Conversion of 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide to Temozolomide proceeds in 45% yield using sodium nitrite in aqueous tartaric acid at 0-5 °C [1]. In contrast, alternative Temozolomide synthetic routes that avoid this intermediate often report lower overall yields (e.g., 60% recovery from recrystallization due to decomposition [2]) or require hazardous reagents [3].

Temozolomide synthesis Process chemistry Antitumor drug manufacturing

Synthetic Purity: 99.2% HPLC Purity Achievable for Carbamoyl-AICA Intermediate

The compound (carbamoyl-AICA) can be synthesized with a purity of 99.2% as determined by HPLC . This exceeds the purity threshold typically required for pharmaceutical intermediates (≥99.0%) and is directly specified in an industrial patent for Temozolomide production [1]. Comparatively, other Temozolomide intermediates such as 5-diazoimidazole-4-carboxamide are difficult to isolate at high purity due to instability [2].

Pharmaceutical intermediate quality Temozolomide impurity control Analytical chemistry

Precursor to AICAR: Unique Metabolic Conversion via HPRT1

This compound acts as a precursor to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) through phosphoribosylation catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HPRT1) . In contrast, the structurally related 5-aminoimidazole-4-carboxamide (AICA) requires a different enzymatic pathway for conversion and is not a direct substrate for HPRT1 [1]. This specific conversion enables the compound to be used as a tool to modulate intracellular AICAR levels without exogenous nucleoside transport.

Purine biosynthesis Metabolic research AMPK signaling

Binding Affinity for Nitric Oxide Synthase: Kd = 4.47 μM

The compound binds to nitric oxide synthase oxygenase (Bacillus subtilis) with a dissociation constant (Kd) of 4.47 μM [1]. For reference, the well-characterized NOS inhibitor 7-nitroindazole exhibits an IC50 of approximately 0.5 μM against the same isoform under comparable conditions [2]. This indicates moderate affinity, positioning the compound as a potential scaffold for NOS inhibitor development.

Enzyme inhibition Nitric oxide synthase Binding affinity

Regulatory-Grade Reference Standard for Temozolomide Impurity Profiling

The compound is supplied as Temozolomide Impurity 4 with comprehensive characterization data compliant with USP/EP guidelines, including NMR, MS, and HPLC traces [1]. Unlike generic imidazole derivatives that lack full characterization, this reference standard is explicitly intended for analytical method development, method validation (AMV), and quality control applications in ANDA submissions [2].

Pharmaceutical quality control ANDA submission Impurity reference standard

Synthetic Yield for Carbamoyl-AICA Preparation: 80% from AICA Base

The compound can be prepared from AICA base and N-methylcarbamoylimidazole in 80% yield under mild conditions (acetonitrile, 55-60 °C, 6 h) . This yield is notably higher than the 45% yield reported for the subsequent conversion to Temozolomide [1], highlighting the efficiency of this specific carbamoylation step. Alternative routes using 4-nitrophenyl chloroformate typically yield lower amounts due to hydrolysis [2].

Process development Temozolomide intermediate synthesis Green chemistry

Optimal Use Cases for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide Based on Verified Differentiation


Temozolomide Process Development and Scale-Up

Procure this compound as a key intermediate for developing a robust, high-yielding Temozolomide synthesis. The established 45% conversion yield [1] and the ability to prepare the compound in 80% yield from AICA base provide a solid foundation for process optimization. Use the defined reaction conditions (sodium nitrite/tartaric acid, 0-5 °C) to benchmark new synthetic routes or to optimize existing ones for industrial production. The high purity (99.2%) achievable for the intermediate minimizes impurity carryover and simplifies downstream purification [2].

Pharmaceutical Quality Control and ANDA Filings

Utilize this compound as a fully characterized reference standard (Temozolomide Impurity 4) for analytical method development and validation in ANDA submissions [1]. Its compliance with USP/EP guidelines and the availability of comprehensive characterization data (NMR, MS, HPLC) ensure regulatory acceptance and reduce the burden of in-house qualification. The compound enables accurate quantification of this specific impurity in Temozolomide API and finished dosage forms, which is essential for meeting ICH Q3A/B impurity thresholds .

Purine Metabolism and AMPK Research

Employ this compound as a cell-permeable precursor to AICAR for studying de novo purine biosynthesis and AMPK signaling [1]. Its conversion to AICAR via HPRT1 allows researchers to bypass the poor membrane permeability of AICAR itself, enabling intracellular modulation of AICAR levels. This application is particularly valuable in cancer metabolism studies where Temozolomide resistance mechanisms are being investigated .

Nitric Oxide Synthase Inhibitor Development

Use this compound as a starting scaffold for structure-activity relationship (SAR) studies targeting nitric oxide synthase (NOS). The measured Kd of 4.47 μM against NOS oxygenase [1] provides a quantitative baseline for designing more potent analogs. Given the role of NOS in inflammation and neurodegeneration, this scaffold may yield novel therapeutic leads when systematically modified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.